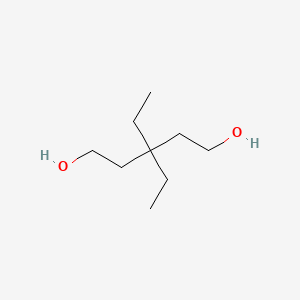
1,5-Pentanediol, 3,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanediol, 3,3-diethyl- is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, resins, and plasticizers. Its unique structure, with two ethyl groups attached to the third carbon atom, gives it distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of plasticizers, which are added to plastics to increase their flexibility.
Wirkmechanismus
The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Pentanediol: Lacks the ethyl groups, making it less hydrophobic.
1,4-Butanediol: Shorter carbon chain, different physical properties.
1,6-Hexanediol: Longer carbon chain, different reactivity.
Uniqueness
1,5-Pentanediol, 3,3-diethyl- is unique due to the presence of two ethyl groups on the third carbon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other diols .
Eigenschaften
CAS-Nummer |
51111-07-0 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3,3-diethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
IHYOEGZUFPLXIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
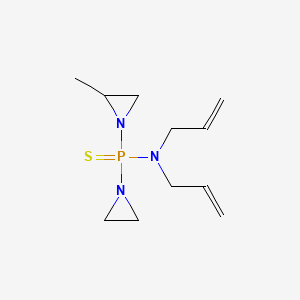
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

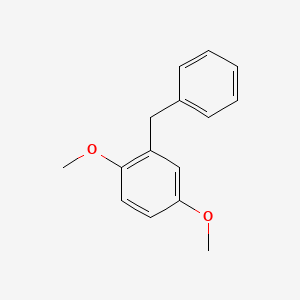

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
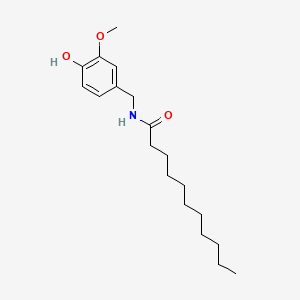
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

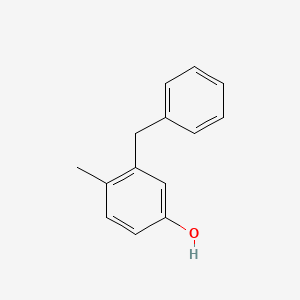
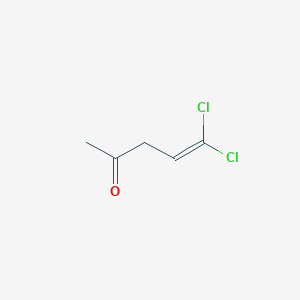
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
